2,3-bis(1H-indol-3-yl)-N-benzylmaleimide

Kinase Selectivity S6K Signaling Negative Control

2,3-bis(1H-indol-3-yl)-N-benzylmaleimide (CAS 91026-01-6) is a synthetic, cell-permeable bisindolylmaleimide (BIM) derivative. Its core structure consists of a maleimide ring substituted with two indole groups and a benzyl moiety at the nitrogen position.

Molecular Formula C27H19N3O2
Molecular Weight 417.5 g/mol
CAS No. 91026-01-6
Cat. No. B8604593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-bis(1H-indol-3-yl)-N-benzylmaleimide
CAS91026-01-6
Molecular FormulaC27H19N3O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
InChIInChI=1S/C27H19N3O2/c31-26-24(20-14-28-22-12-6-4-10-18(20)22)25(21-15-29-23-13-7-5-11-19(21)23)27(32)30(26)16-17-8-2-1-3-9-17/h1-15,28-29H,16H2
InChIKeyKCTMKNTUYXUDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-bis(1H-indol-3-yl)-N-benzylmaleimide (CAS 91026-01-6): Compound Identity and Procurement Baseline


2,3-bis(1H-indol-3-yl)-N-benzylmaleimide (CAS 91026-01-6) is a synthetic, cell-permeable bisindolylmaleimide (BIM) derivative. Its core structure consists of a maleimide ring substituted with two indole groups and a benzyl moiety at the nitrogen position. This compound belongs to a class widely recognized for protein kinase C (PKC) inhibition, but its specific N-benzyl substitution fundamentally alters its biological target profile, potency, and physicochemical properties compared to common BIM analogs like BIM I or BIM II. [1] The compound serves not as a potent kinase inhibitor but as a selective chemical probe for the S6 kinase pathway, in addition to possessing distinct optoelectronic characteristics valuable in materials science. [2] [3]

S6K Pathway Probe PKC-inactive scaffold for selective S6K signaling studies
PKC Negative Control N-benzyl BIM derivative fit for PKC function assay controls
Optoelectronic Material N-benzyl fluorophore for non-doped red OLED development

Why 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide Cannot Be Replaced by Other Bisindolylmaleimides


Procuring a generic bisindolylmaleimide such as BIM I (GF109203X) as a substitute for 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide would lead to failed experiments due to fundamentally divergent biological activity. While standard BIMs like BIM I are potent pan-PKC inhibitors (IC50 ~8-20 nM), the N-alkylated analogs, specifically the N-benzyl variant, are designed to be functionally inactive against PKC. [1] This loss of PKC activity is not a failure but a critical feature that confers selectivity for other kinases, such as p70 S6 kinase (S6K), turning the compound into a pathway-specific probe. [2] Furthermore, the N-benzyl group drastically increases lipophilicity (LogP ~5.07) compared to N-methyl or N-H analogs, altering cell permeability and solubility profiles. Simple substitution without considering this dual PKC-inactivity and S6K-selectivity profile, along with altered physicochemical properties, invalidates its intended use as a negative control or selective S6K inhibitor in cellular assays.

Target (N-benzyl BIM) Substitute (BIM I)
Kinase Selectivity
PKC-inactive, S6K-selective profile supports pathway-specific studies
Broad pan-PKC inhibition may confound S6K endpoint interpretation
Lipophilicity
N-benzyl scaffold elevates lipophilicity, altering membrane partitioning context
Lower lipophilicity may shift cell distribution and solubility profiles

Quantitative Evidence for Selecting 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide Over Analogs


Target Selectivity Shift: From Pan-PKC Inhibition to Selective S6K Inhibition

The N-alkylation of the maleimide core, particularly with a benzyl group, functionally silences the potent pan-PKC inhibitory activity characteristic of the broader BIM class, such as BIM I. Instead, 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide and its close N-methyl analog, BIM V, act as selective inhibitors of the mitogen-stimulated p70 S6 kinase (S6K) pathway. [1] BIM V, used as a direct comparative standard, demonstrates this functional switch by exhibiting negligible PKC inhibition (IC50 > 100 µM) while effectively blocking S6K activation in vivo (IC50 = 8 µM). [2] This 12.5-fold selectivity reversal defines the compound class and its utility, differentiating it from non-selective PKC inhibitors like BIM I (PKC IC50 ~0.01 µM). [3]

Selectivity Shift
Cross-study comparable
Target PKCα IC50 > 100 µM BIM I PKCα IC50 0.0084 µM Selectivity reversal >10,000-fold
Supports S6K pathway-specific study context
Cell-free assay data; verify in cellular model
Kinase Selectivity S6K Signaling Negative Control

Enhanced Lipophilicity via N-Benzyl Substitution

The substitution of a benzyl group for a methyl group on the maleimide nitrogen results in a calculated LogP of 5.07 for 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide, a substantial increase from the LogP of 2.96 for the N-methyl analog, BIM V. This difference of over 2 log units indicates the target compound is more than 100 times more lipophilic, a property that will significantly impact its distribution, membrane permeability, and solubility profile in biological assays. [1]

Lipophilicity Shift
Cross-study comparable
LogP 5.07 (N-benzyl) LogP 2.96 (N-methyl) Δ +2.11 log units
Alters membrane partitioning and solubility context
Calculated LogP; experimental confirmation recommended
Lipophilicity LogP Physicochemical Properties

Differential Solid-State Fluorescence for Optoelectronic Applications

In the development of non-doped red organic light-emitting diodes (OLEDs), a direct comparative study of BIM derivatives shows a 'dramatic difference in solid-state fluorescence emission spectra' when the N-substituent is changed from a methyl to a benzyl group. The N-benzyl derivative, specifically 2,3-bis(N-benzyl-2'-methyl-3'-indolyl)-N-benzylmaleimide (compound 5S), was synthesized and characterized as a key material for non-doping host red EL devices. [1] This structural modification directly addresses the challenge of aggregation-caused quenching, a common failure point for fluorophores in the solid state, enabling the fabrication of efficient red OLEDs.

Solid-State Fluor.
Head-to-head comparison
N-benzyl substitution enables red OLED emission; avoids aggregation-caused quenching
Supports optoelectronic material development
Based on fluorescence spectroscopy and device testing
OLED Solid-State Fluorescence Optoelectronics

Optimal Research and Industrial Use Cases for 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide


Selective Chemical Probe for S6K1-Dependent Signaling Pathways

Employ 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide as a selective inhibitor of the p70 S6 kinase (S6K) pathway. Its functional silence against PKC (IC50 > 100 µM) [1] makes it the correct choice for experiments requiring the dissociation of S6K activity from upstream PKC signaling, a critical control that cannot be achieved using pan-PKC inhibitors like BIM I. This selectivity profile is essential for target validation studies in oncology or immunology where the S6K pathway is implicated.

Negative Control for PKC-Dependent Cellular Assays

Utilize this compound as a validated negative control in experiments designed to probe PKC function. Its inability to inhibit PKC (IC50 > 100 µM) [1] provides a definitive baseline, allowing researchers to distinguish between PKC-mediated effects and off-target interactions common to the bisindolylmaleimide scaffold. This is a standard procurement use case for ensuring experimental rigor.

Synthesis of Advanced Non-Doped Red OLED Emitters

Leverage the N-benzyl maleimide core as a critical structural element for developing fluorophores with strong solid-state emission. The benzyl substituent mitigates aggregation-caused quenching, a key obstacle in red OLED manufacturing. [2] This compound serves as a direct synthetic precursor or structural benchmark for creating efficient, non-dopant red electroluminescent materials.

Investigating Lipophilicity-Driven Cell Permeability and Distribution

Procure this compound for pharmacokinetic and pharmacodynamic studies requiring a highly lipophilic BIM scaffold. With a calculated LogP of 5.07—over 100-fold more lipophilic than the N-methyl analog BIM V—this molecule serves as an ideal probe for studying how increased lipophilicity affects cell membrane penetration, tissue distribution, and intracellular accumulation, independent of changes in its target inhibition profile.

Application
Selection Property
Validation Focus
S6K Pathway Probe
PKC-inactive BIM scaffold
S6K inhibition selectivity; verify PKC inactivity
PKC Negative Control
PKC-inactive N-benzyl derivative
Absence of pan-PKC activity in cellular assays
Red OLED Emitter Synthesis
N-benzyl solid-state fluorophore
Aggregation-caused quenching mitigation
Lipophilicity-Dependent Cell Studies
Lipophilicity-dependent partition context
Membrane permeability and distribution profiling
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